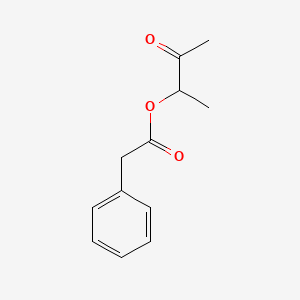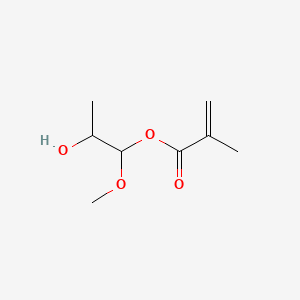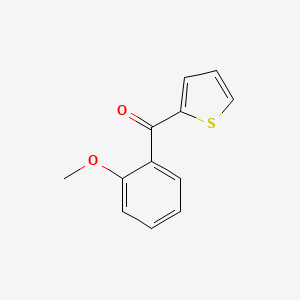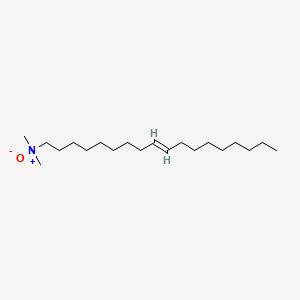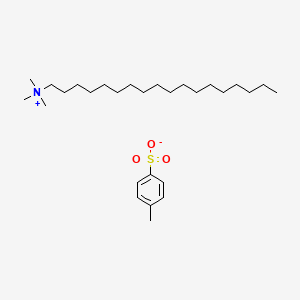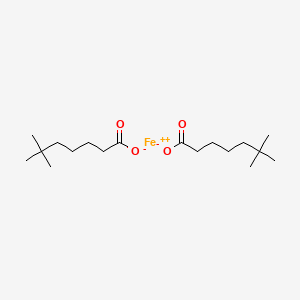
Iron bis(neonanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron bis(neonanoate) is a coordination compound with the molecular formula C18H34FeO4 It is composed of iron(II) ion coordinated with two neonanoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron bis(neonanoate) can be synthesized through the reaction of iron(II) chloride with neonanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol. The general reaction is as follows:
FeCl2+2C9H18O2→Fe(C9H18O2)2+2HCl
Industrial Production Methods: Industrial production of iron bis(neonanoate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iron bis(neonanoate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The neonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different carboxylic acids or amines.
Major Products:
Oxidation: Iron(III) bis(neonanoate).
Reduction: Iron(II) bis(neonanoate).
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron bis(neonanoate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Materials Science: The compound is explored for its potential in the development of magnetic materials and nanomaterials.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent and its role in biological systems.
Mécanisme D'action
The mechanism of action of iron bis(neonanoate) involves the coordination of the iron center with the neonanoate ligands. The iron center can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Iron bis(oxalate): Similar coordination compound with oxalate ligands.
Iron bis(acetate): Iron coordinated with acetate ligands.
Iron bis(benzoate): Iron coordinated with benzoate ligands.
Comparison: Iron bis(neonanoate) is unique due to the presence of neonanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands
Propriétés
Numéro CAS |
93981-36-3 |
|---|---|
Formule moléculaire |
C18H34FeO4 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
6,6-dimethylheptanoate;iron(2+) |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
LHEBIZLQMZIPFB-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


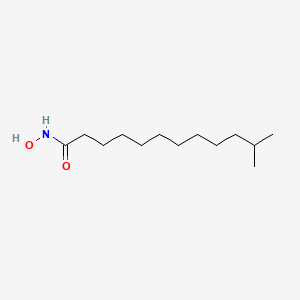
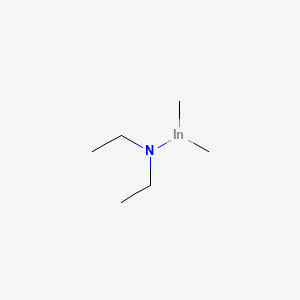
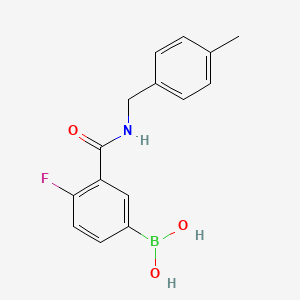
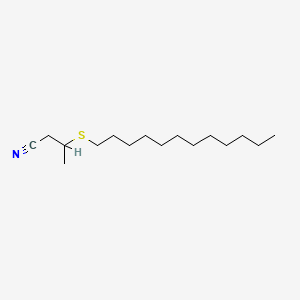
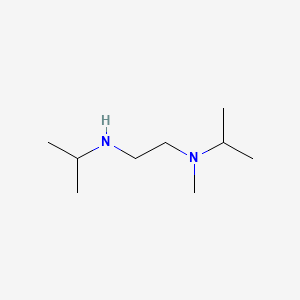
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

